molecular formula C15H10N4O6 B8630660 Methyl 4-(5,6-dinitro-1H-benzimidazol-2-yl)benzoate CAS No. 55953-58-7

Methyl 4-(5,6-dinitro-1H-benzimidazol-2-yl)benzoate

Cat. No. B8630660
CAS RN: 55953-58-7
M. Wt: 342.26 g/mol
InChI Key: JXWBTBDZMLSYCE-UHFFFAOYSA-N
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Patent
US04001268

Procedure details

To a solution containing 10 g (45.8 mmole) of p-chlorocarbonylmethylbenzoate dissolved in 100 ml of dichlorobenzene was added 3.0 g (15.3 mmole) of 1,2-diamino-4,5-dinitrobenzene. After heating the resulting mixture to reflux under nitrogen (frothing), it was maintained at that temperature for 2 hours. The solution was then allowed to cool in ice for one hour, and the precipitate that formed was filtered by suction, washed with benzene and air-dried. Recrystallization from tetrahydrofuran (THF)-n-propanol by distillation to a small volume in vacuo yielded 3.2 g (62%) of 2-[p-carbomethoxyphenyl]-5,6-dinitrobenzimidazole as light yellow needles, m.p. 239°-240°.
Name
p-chlorocarbonylmethylbenzoate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC([CH2:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([O-:11])=[O:10])=[CH:7][CH:6]=1)=O.[NH2:14][C:15]1[CH:20]=[C:19]([N+:21]([O-:23])=[O:22])[C:18]([N+:24]([O-:26])=[O:25])=[CH:17][C:16]=1[NH2:27].[CH:28]1C(Cl)=CC=C(Cl)C=1>>[C:9]([C:8]1[CH:7]=[CH:6][C:5]([C:4]2[NH:14][C:15]3[CH:20]=[C:19]([N+:21]([O-:23])=[O:22])[C:18]([N+:24]([O-:26])=[O:25])=[CH:17][C:16]=3[N:27]=2)=[CH:13][CH:12]=1)([O:11][CH3:28])=[O:10]

Inputs

Step One
Name
p-chlorocarbonylmethylbenzoate
Quantity
10 g
Type
reactant
Smiles
ClC(=O)CC1=CC=C(C(=O)[O-])C=C1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
NC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])N
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C1=CC(=CC=C1Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating the resulting mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen (frothing)
TEMPERATURE
Type
TEMPERATURE
Details
it was maintained at that temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool in ice for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the precipitate that formed
FILTRATION
Type
FILTRATION
Details
was filtered by suction
WASH
Type
WASH
Details
washed with benzene
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from tetrahydrofuran (THF)-n-propanol
DISTILLATION
Type
DISTILLATION
Details
by distillation to a small volume in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)C1=CC=C(C=C1)C=1NC2=C(N1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.